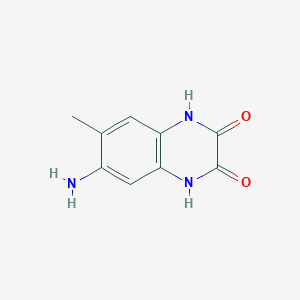

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL

描述

6-Amino-7-methyl-2,3-quinoxalinediol (CAS: 69904-14-9) is a quinoxaline derivative characterized by an amino group at position 6, a methyl group at position 7, and hydroxyl groups at positions 2 and 2. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 207.19 g/mol (calculated). The compound exhibits a planar heterocyclic aromatic structure, enabling π-π stacking interactions and hydrogen bonding via its hydroxyl and amino groups.

属性

IUPAC Name |

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQHXAYMVYHKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571643 | |

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-14-9 | |

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL can be achieved through several methods. One common synthetic route involves the alkylation of quinoxalines . Another efficient method is the one-pot green synthesis, which involves the reaction of o-phenylenediamine with oxalic acid under solvent-free conditions at room temperature . This method is advantageous due to its simplicity and environmentally friendly approach.

化学反应分析

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to different derivatives.

Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often quinoxaline derivatives with modified functional groups .

科学研究应用

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives.

Biology: The compound is studied for its potential as a DAAO inhibitor, which has implications in treating nervous system-associated diseases.

Medicine: It has been explored for its analgesic effects in experimental models of pain.

Industry: The compound is used in the development of corrosion inhibitors and supramolecular materials with excellent adsorption properties.

作用机制

The mechanism of action of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL involves its interaction with specific molecular targets. As a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has therapeutic implications for conditions like schizophrenia and neuropathic pain .

相似化合物的比较

Key Observations :

- Polarity: The diol groups in the target compound enhance polarity compared to dimethyl (CAS: 7576-88-7) or diphenyl () derivatives, improving solubility in polar solvents like water or ethanol .

- Electron-Withdrawing Effects: Methoxy and dione groups in CAS 69904-10-5 reduce electron density in the quinoxaline ring, altering reactivity in electrophilic substitution reactions .

- Steric Effects : Bulky substituents (e.g., diphenyl in ) hinder intermolecular interactions, whereas methyl groups (CAS: 7576-88-7) minimally impact steric hindrance .

Comparison :

- Reduction Strategies: The target compound likely shares synthesis steps with ’s 2,3-diphenylquinoxalin-6-amine, where nitro-to-amine reduction is critical .

- Catalytic Efficiency : CeCl₃·7H₂O () offers mild conditions for amine functionalization, but Pd/C () remains standard for nitro reductions .

生物活性

6-Amino-7-methyl-2,3-quinoxalinediol (CAS 69904-14-9) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

This compound is characterized by its quinoxaline structure, which is known for various biological interactions. The presence of amino and hydroxyl groups contributes to its reactivity and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may inhibit excitotoxicity associated with NMDA receptors, potentially offering therapeutic benefits in conditions like ischemia and neurodegenerative diseases. Its action appears to be mediated through modulation of calcium ion influx into neurons.

Quorum Sensing Modulation

Recent research has highlighted the role of this compound in modulating quorum sensing (QS) among bacterial populations. This modulation can influence biofilm formation and virulence factor production in pathogenic bacteria, suggesting a potential application in controlling infections.

Study on Antimicrobial Activity

A study conducted by He et al. (2015) investigated the antimicrobial effects of various quinoxaline derivatives, including this compound. The results demonstrated that this compound significantly inhibited biofilm formation in Actinomyces odontolyticus, indicating its potential as an anti-biofilm agent in oral health applications.

Neuroprotection Research

In a neuroprotection study, the compound was assessed for its ability to protect neuronal cells from glutamate-induced toxicity. The findings revealed that this compound reduced cell death by approximately 40% at a concentration of 10 µM, showcasing its potential in treating neurodegenerative disorders.

- Inhibition of Cell Wall Synthesis : The compound disrupts the synthesis pathways critical for bacterial survival.

- Calcium Channel Modulation : It modulates NMDA receptor activity, helping to prevent excessive calcium influx that leads to neuronal damage.

- Quorum Sensing Interference : By affecting QS signals, it alters bacterial communication and reduces pathogenicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。